

# A Comparative Spectroscopic Analysis of Indole-2-Carboxylic Acid and Its Isomers

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## Compound of Interest

**Compound Name:** 5-(benzyloxy)-1H-indole-2-carboxylic acid

**Cat. No.:** B1330425

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Indole-2-Carboxylic Acid and its Positional Isomers

This guide provides a comprehensive spectroscopic comparison of indole-2-carboxylic acid and its isomers: indole-3-carboxylic acid, indole-4-carboxylic acid, indole-5-carboxylic acid, indole-6-carboxylic acid, and indole-7-carboxylic acid. The differentiation of these closely related structures is crucial in various fields, including medicinal chemistry and materials science, where the position of the carboxylic acid group on the indole ring profoundly influences the molecule's chemical and biological properties. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to facilitate their identification and characterization.

## Data Presentation

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, UV-Vis, and Mass Spectrometry for indole-2-carboxylic acid and its isomers.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H2	H3	H4	H5	H6	H7	NH	COO H	Solvent
Indole-2-carboxylic acid	-	7.081	7.669	7.139	7.261	7.480	11.8	13.0	DMSO-d <sub>6</sub> [1]
Indole-3-carboxylic acid	8.06	-	7.94	7.15	7.15	7.42	-	-	Methanol[2]
Indole-4-carboxylic acid	7.527	7.015	-	7.207	7.767	7.692	11.42	12.6	DMSO-d <sub>6</sub> [3]
Indole-5-carboxylic acid	-	-	-	-	-	-	-	-	Data not found
Indole-6-carboxylic acid	-	-	-	-	-	-	-	-	Data not found
Indole-7-carboxylic acid	-	-	-	-	-	-	-	-	Data not found

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)**

Compound	C2	C3	C3a	C4	C5	C6	C7	C7a	COOH	Solvent
Indole-2-carboxylic acid	131.3	108.1	127.9	121.7	123.6	120.4	112.9	137.4	163.6	DMSO-d <sub>6</sub>
Indole-3-carboxylic acid	124.0	108.0	127.0	121.0	122.0	120.0	112.0	136.0	167.0	DMSO-d <sub>6</sub>
Indole-4-carboxylic acid	-	-	-	-	-	-	-	-	-	Data not found
Indole-5-carboxylic acid	126.1	102.5	128.5	121.1	124.6	120.1	111.3	135.5	168.5	Polysol
Indole-6-carboxylic acid	-	-	-	-	-	-	-	-	-	Data not found
Indole-7-carboxylic acid	125.6	103.2	128.7	121.3	120.1	118.9	116.5	134.2	169.3	DMSO-d <sub>6</sub> [4]

**Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in  $\text{cm}^{-1}$ )**

Compound	$\nu(\text{N-H})$	$\nu(\text{O-H})$	$\nu(\text{C=O})$
Indole-2-carboxylic acid	~3300-3400	~2500-3300 (broad)	~1680-1700
Indole-3-carboxylic acid	~3300-3400	~2500-3300 (broad)	~1680-1700[5]
Indole-4-carboxylic acid	-	-	-
Indole-5-carboxylic acid	~3300-3400	~2500-3300 (broad)	~1680-1700[6]
Indole-6-carboxylic acid	~3300-3400	~2500-3300 (broad)	~1680-1700[3]
Indole-7-carboxylic acid	~3300-3400	~2500-3300 (broad)	~1680-1700[4]

**Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)**

Compound	$\lambda_{\text{max}}$ (Solvent)
Indole-2-carboxylic acid	296 (Water)[7]
Indole-3-carboxylic acid	278 (Ethanol/Water)[8]
Indole-4-carboxylic acid	Data not found
Indole-5-carboxylic acid	~270-300 (Ethanol/Water)[4]
Indole-6-carboxylic acid	Data not found
Indole-7-carboxylic acid	Data not found

**Table 5: Mass Spectrometry Data (Key  $m/z$  values)**

Compound	Molecular Ion $[M]^+$	Key Fragment Ions
Indole-2-carboxylic acid	161	144 ( $[M-OH]^+$ ), 116 ( $[M-COOH]^+$ ), 89[9]
Indole-3-carboxylic acid	161	144 ( $[M-OH]^+$ ), 116 ( $[M-COOH]^+$ ), 89[10]
Indole-4-carboxylic acid	-	-
Indole-5-carboxylic acid	-	-
Indole-6-carboxylic acid	161	144, 116[3]
Indole-7-carboxylic acid	161	143, 115[4]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent typical experimental conditions for the analysis of indole carboxylic acids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the indole carboxylic acid isomer was dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>) in a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy: Proton NMR spectra were typically acquired on a 400 MHz or 600 MHz spectrometer. Data acquisition parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
- <sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz or 150 MHz). Broadband proton decoupling was employed to simplify the spectra to singlets for each unique carbon atom. A spectral width of ~240 ppm and a longer relaxation delay (2-5 seconds) were used. Chemical shifts were referenced to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: The IR spectra were recorded on an FTIR spectrometer over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was collected prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

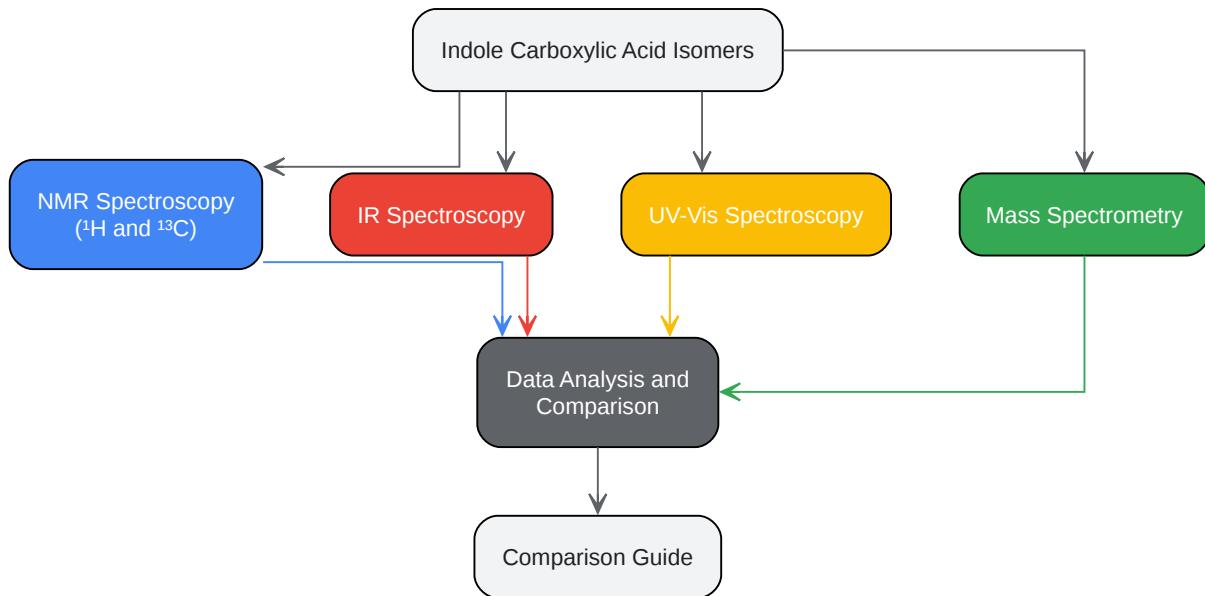
- Sample Preparation: A stock solution of the indole carboxylic acid isomer was prepared in a UV-transparent solvent, such as methanol or ethanol/water. This stock solution was then diluted to a concentration that resulted in an absorbance reading between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm. The solvent used for sample preparation was also used as the blank to zero the instrument.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by liquid chromatography (LC). Electron Ionization (EI) was a common method for generating the molecular ion and fragment ions.
- Mass Analysis: The ions were separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: The mass spectrum was recorded, displaying the relative abundance of ions at different  $m/z$  values.

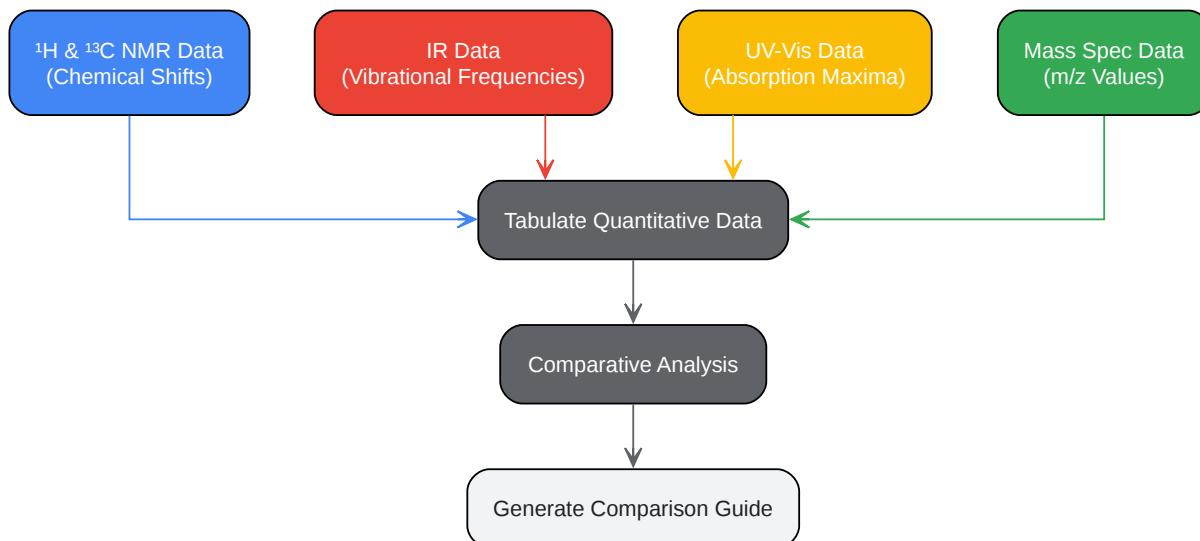
## Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic comparison of indole-2-carboxylic acid isomers.



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Caption: Workflow for Spectroscopic Comparison.

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Caption: Data Analysis and Reporting Workflow.

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